Cas no 3246-03-5 (N-2-(2-Methoxyphenoxy)ethylbenzylamine)

N-2-(2-Methoxyphenoxy)ethylbenzylamine is a synthetic organic compound featuring a benzylamine core substituted with a 2-(2-methoxyphenoxy)ethyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research applications. The methoxy and phenoxy functionalities enhance its solubility in organic solvents, while the benzylamine moiety provides reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in the synthesis of more complex molecules. The compound’s stability under standard conditions and compatibility with common reaction conditions further underscore its utility in specialized organic synthesis.
N-2-(2-Methoxyphenoxy)ethylbenzylamine structure
3246-03-5 structure
Product name:N-2-(2-Methoxyphenoxy)ethylbenzylamine
CAS No:3246-03-5
MF:C16H19NO2.HCl
MW:293.7885
CID:43964
PubChem ID:11821241

N-2-(2-Methoxyphenoxy)ethylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2-Methoxyphenoxy)ethyl)benzylamine hydrochloride
    • N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
    • N-(2-(2-METHOXYPHENOXY)ETHYL)BENZYL AMINE HCL
    • [2-(2-methoxy-phenoxy)-ethyl]-benzyl-amine
    • Benzenemethanamine,N-[2-(2-methoxyphenoxy)ethyl]
    • benzyl[2-(2-methoxyphenoxy)ethyl]amine
    • N-(2-(2-METHOXYPHENOXY)ETHYL)BENZYLAMINE
    • N-Benzyl-2-(2-methoxyphenoxy)ethylamine
    • UNII-J896QS59IK
    • Benzylamine,N-[2-(o-methoxyphenoxy)ethyl]- (7CI,8CI)
    • SKF 106025
    • SB82060
    • NS00004435
    • N-[2-(2-Methoxyphenoxy)ethyl]benzyl amine
    • J896QS59IK
    • benzyl-[2-(2-methoxy-phenoxy)-ethyl]-amine
    • AKOS005294685
    • SKF-106025
    • N-benzyl-2-(2-methoxyphenoxy)ethanamine
    • SCHEMBL2909008
    • SZDYRZVWNVIYGO-UHFFFAOYSA-N
    • FT-0671321
    • 3246-03-5
    • Z86155779
    • DTXSID80186199
    • Benzenemethanamine, N-(2-(2-methoxyphenoxy)ethyl)-
    • Q27281347
    • N-2-(2-Methoxyphenoxy)ethylbenzylamine
    • Inchi: 1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H
    • InChI Key: LPPGMNZKTILZQO-UHFFFAOYSA-N
    • SMILES: Cl.COC1C=CC=CC=1OCCNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 293.11800
  • Monoisotopic Mass: 257.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • Color/Form: White to off white crystalline powder
  • Solubility: Chloroform, Dichloromethane, Methanol
  • PSA: 30.49000
  • LogP: 4.05670

N-2-(2-Methoxyphenoxy)ethylbenzylamine Security Information

N-2-(2-Methoxyphenoxy)ethylbenzylamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-2-(2-Methoxyphenoxy)ethylbenzylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M265670-50mg
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
50mg
$ 110.00 2023-09-07
TRC
M265670-1g
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
1g
$ 1230.00 2022-06-04
TRC
M265670-250mg
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
250mg
$ 443.00 2023-09-07
TRC
M265670-500mg
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
500mg
$844.00 2023-05-18
TRC
M265670-100mg
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
100mg
$ 190.00 2023-09-07
TRC
M265670-1000mg
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine
3246-03-5
1g
$1499.00 2023-05-18

Additional information on N-2-(2-Methoxyphenoxy)ethylbenzylamine

N-2-(2-Methoxyphenoxy)ethylbenzylamine: A Comprehensive Overview

N-2-(2-Methoxyphenoxy)ethylbenzylamine, identified by the CAS Registry Number 3246-03-5, is a compound of significant interest in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzylamine group and a methoxyphenoxy substituent. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable material in fields such as pharmaceuticals, agrochemicals, and materials science.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-2-(2-Methoxyphenoxy)ethylbenzylamine through optimized reaction pathways. Researchers have explored the use of catalytic methods and green chemistry principles to enhance the yield and reduce environmental impact during its production. These developments underscore the compound's potential for large-scale manufacturing while maintaining sustainability.

The chemical structure of N-2-(2-Methoxyphenoxy)ethylbenzylamine plays a pivotal role in its reactivity and applications. The benzylamine group is known for its nucleophilic properties, which facilitate reactions with electrophilic agents. Meanwhile, the methoxyphenoxy substituent introduces steric and electronic effects that can influence the compound's stability and solubility. These characteristics make it an ideal candidate for use in drug delivery systems and as an intermediate in organic synthesis.

Recent studies have highlighted the potential of N-2-(2-Methoxyphenoxy)ethylbenzylamine as a precursor in the development of bioactive molecules. For instance, researchers have utilized this compound to synthesize novel antioxidants and anti-inflammatory agents with promising therapeutic outcomes. Its ability to form stable complexes with metal ions has also been explored in the context of catalysis and sensor applications.

In terms of physical properties, N-2-(2-Methoxyphenoxy)ethylbenzylamine exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures. The compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating moderate stability that can be enhanced through appropriate storage conditions.

The application of N-2-(2-Methoxyphenoxy)ethylbenzylamine extends beyond traditional chemical synthesis. Recent breakthroughs in materials science have demonstrated its utility as a building block for advanced polymers and surfactants. Its ability to form amphiphilic structures has opened new avenues for its use in drug delivery systems, where it can enhance the bioavailability of therapeutic agents.

From an environmental perspective, the biodegradability of N-2-(2-Methoxyphenoxy)ethylbenzylamine has been a topic of recent research interest. Studies conducted under simulated environmental conditions suggest that the compound undergoes gradual degradation through microbial action, albeit at a slower rate compared to some other organic compounds. This information is crucial for assessing its ecological impact and ensuring responsible handling during industrial processes.

In conclusion, N-2-(2-Methoxyphenoxy)ethylbenzylamine (CAS No. 3246-03-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key material for future innovations in science and industry.

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